![molecular formula C21H17N3O3S2 B2593660 3-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2309585-33-7](/img/structure/B2593660.png)
3-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a chemical compound that belongs to a class of molecules known as thiazolopyrimidines . These compounds are known for their wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, and antihypertensive activities .
Synthesis Analysis
Thiazolopyrimidines are typically synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Bioavailability
Studies have examined the pharmacokinetics and oral bioavailability of thiazole benzenesulfonamide derivatives, focusing on their systemic clearance, hepatic extraction, and efforts to increase oral exposure through potential prodrugs. These compounds, acting as beta3-adrenergic receptor agonists, show variable oral bioavailability across different species, indicating the complexity of their absorption and first-pass metabolism. Efforts to improve oral bioavailability led to the design of derivatives with reduced hydrogen bonding sites, enhancing their pharmacokinetic profiles (Stearns et al., 2002).
Material Science Applications
Thiazole azodyes containing sulfonamide moieties have been utilized for UV protection and antimicrobial treatments of cotton fabrics. These dyes offer not only enhanced dyeability but also confer significant functional benefits, such as improved fastness and protective properties against UV radiation and bacterial growth, showcasing their utility in fabric treatment technologies (Mohamed et al., 2020).
Therapeutic Potential
The therapeutic applications of related compounds span various areas:
Anticancer and Radiosensitizing Effects : Novel sulfonamide derivatives have been synthesized and evaluated for their anticancer activity and ability to enhance the cell-killing effect of γ-radiation. Certain compounds showed higher activity than the reference drug doxorubicin, indicating their potential as effective anticancer and radiosensitizing agents (Ghorab et al., 2015).
Antimicrobial Activity : Derivatives have been tested for antimicrobial activity, revealing their effectiveness against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli. This highlights their potential as novel antibacterial agents (Poręba et al., 2015).
Eigenschaften
IUPAC Name |
3-acetyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c1-13-11-16(20-23-19-7-4-10-22-21(19)28-20)8-9-18(13)24-29(26,27)17-6-3-5-15(12-17)14(2)25/h3-12,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPXRHNDPVREDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2593577.png)
![3-Methyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2593579.png)
![2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B2593581.png)
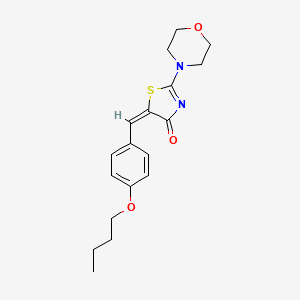
![N-(2-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2593584.png)
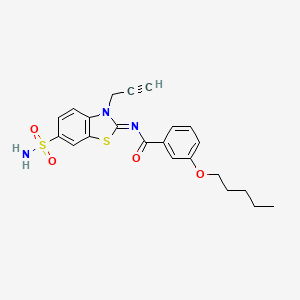
![3-Methoxy-N-methyl-N-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2593586.png)
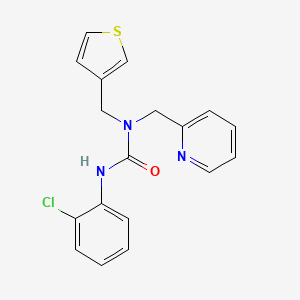
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2593589.png)
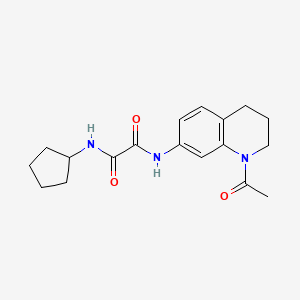
![1,3-Dimethyl-8-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2593591.png)
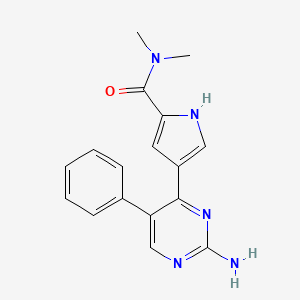
![(3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate](/img/structure/B2593595.png)
![1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2593598.png)